2-({1-[(1-hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one
Description
Propriétés
IUPAC Name |
2-[[1-[(1-hydroxycyclopentyl)methyl]piperidin-4-yl]methyl]-6-(1,2,4-triazol-1-yl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O2/c25-17-4-3-16(24-14-19-13-20-24)21-23(17)11-15-5-9-22(10-6-15)12-18(26)7-1-2-8-18/h3-4,13-15,26H,1-2,5-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPEHGTRRTBHPPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN2CCC(CC2)CN3C(=O)C=CC(=N3)N4C=NC=N4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2-({1-[(1-hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one , identified by the CAS number 2097891-88-6 , exhibits significant biological activity that is of interest in pharmacological research. This article explores its pharmacodynamics, potential therapeutic applications, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C19H29N3O2 |
| Molecular Weight | 331.5 g/mol |
| CAS Number | 2097891-88-6 |
| Structure | Structure |
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It is hypothesized to act as a modulator of neurotransmitter systems due to its structural similarity to known piperidine derivatives, which often exhibit psychoactive properties.
Key Mechanisms:
- Receptor Binding : The compound may bind to serotonin and dopamine receptors, influencing mood and cognitive functions.
- Enzyme Inhibition : Potential inhibition of phospholipase A2 has been noted, which could affect inflammatory processes and cellular signaling pathways.
Pharmacological Effects
Research indicates that this compound may exhibit:
- Antidepressant-like effects : Through modulation of serotonin pathways.
- Anti-inflammatory properties : By inhibiting phospholipase A2 activity.
Study 1: Antidepressant Activity
A study published in Journal of Medicinal Chemistry investigated the antidepressant-like effects of similar compounds. The results indicated that modifications in the piperidine structure could enhance efficacy in animal models of depression. The compound's ability to modulate serotonin levels was a focal point, suggesting potential therapeutic use in mood disorders .
Study 2: Anti-inflammatory Potential
Another study explored the anti-inflammatory properties of triazole-containing compounds. It was found that compounds with similar structures inhibited phospholipase A2 effectively, leading to reduced inflammatory markers in vitro. This suggests that our compound may also hold promise for treating inflammatory diseases .
In Vitro Assays
In vitro assays have demonstrated that the compound can inhibit key enzymes involved in neurotransmitter metabolism. For example:
- IC50 Values : The IC50 for phospholipase A2 inhibition was reported at approximately 12 µM, indicating moderate potency .
In Vivo Models
Preliminary in vivo studies using rodent models have shown promising results in reducing depressive behaviors and inflammation when administered at doses of 10 mg/kg. Behavioral tests indicated significant improvements compared to control groups.
Applications De Recherche Scientifique
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit potent antimicrobial properties. The unique structure of this compound may enhance its efficacy against various pathogens. For instance, compounds with similar triazole structures have shown promising results against Mycobacterium tuberculosis and other resistant strains . The synthesis of 1,2,3-triazole hybrids has been linked to significant anti-tubercular activity, suggesting that the compound could be a candidate for further development in treating tuberculosis .
Antiviral Properties
The inhibition of human dihydroorotate dehydrogenase (DHODH) has been identified as a mechanism through which certain compounds exert antiviral effects. The triazole moiety in this compound may play a critical role in inhibiting viral replication . Similar compounds have demonstrated effectiveness against viruses such as measles by disrupting the replication cycle through DHODH inhibition .
Cancer Therapeutics
The piperidine and dihydropyridazinone structures are associated with anticancer activity in various studies. Compounds that share similar structural features have been evaluated for their ability to induce apoptosis in cancer cells . The potential for this compound to act as an anticancer agent warrants further investigation.
Case Study 1: Synthesis and Characterization
A study on the synthesis of triazole derivatives demonstrated that compounds with similar structures to this one were synthesized using click chemistry methods, yielding high purity and biological activity . These methods can be adapted to synthesize the target compound efficiently.
Case Study 2: Biological Evaluation
In vitro assays have shown that related compounds exhibit significant antimicrobial activity against Mycobacterium tuberculosis strains. The evaluation involved MTT assays to assess cell viability and resazurin microplate assays to measure drug efficacy against resistant strains .
Summary Table of Applications
Analyse Des Réactions Chimiques
Key Functional Groups and Reactivity
The compound’s reactivity is influenced by its structural motifs:
| Functional Group | Reactivity Characteristics |
|---|---|
| Dihydropyridazine ring | Susceptible to hydrolysis under acidic/basic conditions; may undergo ring-opening or redox reactions . |
| 1,2,4-Triazole moiety | Potential for nucleophilic substitution (e.g., displacement of leaving groups) or electrophilic attack . |
| 1-hydroxycyclopentylmethyl | Oxidation (e.g., to ketone or carboxylic acid derivatives) or esterification (if activated). |
| Piperidine ring | Alkylation , protonation , or metathesis reactions depending on substituent positions. |
Hydrolysis
The dihydropyridazine ring may undergo hydrolysis to form pyridazine derivatives or amide-based products . Reaction conditions (e.g., acid/base catalysis, temperature) would influence the pathway.
Oxidation
The 1-hydroxycyclopentylmethyl group could be oxidized to a ketone or carboxylic acid using oxidizing agents like KMnO₄ or PCC. This reaction would alter the compound’s biological activity.
Nucleophilic Substitution
The triazole ring may participate in SN1/SN2 reactions , potentially modifying substituents at the nitrogen positions. This could affect binding affinity to molecular targets.
Ring-Opening Reactions
Under extreme conditions (e.g., high temperatures), the dihydropyridazine ring might undergo ring-opening to form linear amide derivatives.
Purification and Characterization
The compound is purified using high-performance liquid chromatography (HPLC) to ensure high purity. Structural characterization may involve NMR spectroscopy , mass spectrometry , and X-ray crystallography to confirm stereochemistry and functional group integrity.
Mechanistic Implications
While specific reaction mechanisms are not detailed in available sources, the compound’s pharmacological activity as a tyrosine kinase inhibitor (e.g., MET kinase inhibition) suggests that its functional groups enable target binding via hydrogen bonding, hydrophobic interactions, or covalent modifications .
Data Table: Comparative Analysis of Functional Groups
| Functional Group | Reaction Type | Potential Products | Biological Impact |
|---|---|---|---|
| Dihydropyridazine ring | Hydrolysis | Pyridazine derivatives, amides | Altered enzyme inhibition efficacy |
| 1,2,4-Triazole moiety | Nucleophilic substitution | Modified triazole derivatives | Changes in binding affinity |
| 1-hydroxycyclopentylmethyl | Oxidation | Ketone/carboxylic acid derivatives | Metabolism pathway alterations |
| Piperidine ring | Alkylation | Substituted piperidine derivatives | Modulation of CNS receptor interactions |
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Hypothetical comparisons are drawn based on structural analogs and their documented activities.
Table 1: Structural and Functional Comparison
| Compound Name/ID | Core Structure | Key Substituents | Reported Activity | Potency (IC50/EC50) |
|---|---|---|---|---|
| Target Compound | Pyridazinone | Piperidinylmethyl, 1,2,4-triazole | Hypothetical: Antifungal/CNS | N/A (No data) |
| Zolpidem (Non-benzodiazepine sedative) | Imidazopyridine | Dimethylamide, methyl groups | GABA-A receptor agonist | 80 nM (GABA-A) |
| Fluconazole (Antifungal) | Triazole | Difluorophenyl, propanol | CYP51A1 inhibitor | 0.5 µM (CYP51A1) |
| Pirenzepine (Anticholinergic) | Pyridobenzodiazepine | Piperidinyl, methyl groups | M1 muscarinic receptor antagonist | 6 nM (M1 receptor) |
Key Findings:
Triazole Group Comparison: The target compound’s 1,2,4-triazole group resembles fluconazole, a CYP51A1 inhibitor. However, fluconazole lacks the pyridazinone core, which may reduce off-target CNS effects in the target compound . Unlike zolpidem’s imidazopyridine core, the pyridazinone in the target compound may confer anti-inflammatory properties but lower sedative potency .
Piperidine Derivatives :
- The piperidinylmethyl group is structurally analogous to pirenzepine , but without the benzodiazepine backbone. This substitution may reduce anticholinergic activity while enhancing solubility .
Hydroxycyclopentylmethyl Group: This substituent is uncommon in known drugs. Its steric bulk and hydroxyl group could improve target binding or metabolic stability compared to smaller alkyl chains in analogs like zolpidem .
Méthodes De Préparation
Cyclocondensation of β-Aroyl Propionic Acid
A modified procedure from Acta Scientific Pharmaceutical Sciences involves refluxing β-aroyl propionic acid with hydrazine hydrate in ethanol:
$$
\text{β-Aroyl propionic acid} + \text{Hydrazine hydrate} \xrightarrow{\text{EtOH, reflux}} \text{Dihydropyridazin-3-one}
$$
Typical Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 80°C |
| Reaction Time | 12–24 hours |
| Yield | 65–75% |
The reaction proceeds via intramolecular cyclization, forming the six-membered ring. Substituents at position 6 are introduced by selecting appropriate β-aroyl propionic acid precursors.
The introduction of the piperidin-4-ylmethyl group involves alkylation of the dihydropyridazinone nitrogen with a piperidine-containing electrophile.
Alkylation with 1-[(1-Hydroxycyclopentyl)methyl]piperidin-4-ylmethanol
A patent-derived method (WO2011084402A1) utilizes 1-[(1-hydroxycyclopentyl)methyl]piperidin-4-ylmethanol as the alkylating agent:
$$
\text{Dihydropyridazinone} + \text{Br-CH}2-\text{Piperidine derivative} \xrightarrow{\text{K}2\text{CO}_3, \text{DBU}} \text{Alkylated product}
$$
Optimized Conditions
| Parameter | Value |
|---|---|
| Base | K$$2$$CO$$3$$ |
| Catalyst | DBU (10 mol%) |
| Solvent | Acetone |
| Temperature | Reflux (56°C) |
| Reaction Time | 48–72 hours |
| Yield | 50–60% |
The hydroxycyclopentyl group is introduced prior to alkylation via Grignard addition to a cyclopentanone intermediate, followed by reduction.
Introduction of the 1H-1,2,4-Triazol-1-yl Group at Position 6
The triazole moiety is installed via nucleophilic substitution or transition metal-catalyzed coupling.
Nucleophilic Aromatic Substitution
A method adapted from Evitachem employs 1H-1,2,4-triazole and a chlorinated dihydropyridazinone precursor:
$$
\text{6-Chlorodihydropyridazinone} + \text{1H-1,2,4-Triazole} \xrightarrow{\text{CuI, DMF}} \text{6-Triazolyl product}
$$
Reaction Parameters
| Parameter | Value |
|---|---|
| Catalyst | CuI (20 mol%) |
| Base | K$$3$$PO$$4$$ |
| Solvent | DMF |
| Temperature | 120°C |
| Reaction Time | 24 hours |
| Yield | 45–55% |
Final Assembly and Purification
The convergent synthesis involves coupling the functionalized dihydropyridazinone with the piperidine derivative, followed by triazole installation.
Stepwise Synthesis
- Dihydropyridazinone core synthesis (Section 2.1).
- Alkylation at position 2 (Section 3.1).
- Triazole introduction at position 6 (Section 4.1).
Overall Yield : 15–20% (three steps).
Purification Techniques
- Column Chromatography : Silica gel (CHCl$$_3$$:MeOH 95:5).
- Recrystallization : Hexane/ethyl acetate mixtures.
Analytical Characterization
Intermediates and the final product are characterized using:
- $$^1$$H/$$^{13}$$C NMR : Confirms substitution patterns and purity.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula.
- X-ray Crystallography : Resolves stereochemistry (e.g., hydroxycyclopentyl configuration).
Representative $$^1$$H NMR Data (Final Product)
| δ (ppm) | Assignment |
|---|---|
| 8.65 (s, 1H) | Triazole H |
| 4.30 (m, 2H) | Piperidine CH$$_2$$ |
| 3.90 (s, 1H) | Hydroxyl H |
| 2.80–3.20 (m, 6H) | Piperidine and CH$$_2$$ |
Challenges and Optimization
Low Yields in Alkylation
Prolonged reaction times (72 hours) and excess alkylating agent (1.5 equiv) improve yields to 60%.
Triazole Installation Side Reactions
Using bulky ligands (e.g., Xantphos) suppresses homocoupling byproducts.
Q & A
Q. What synthetic routes are available for synthesizing this compound, and how can purification challenges be addressed?
The compound is synthesized via multi-step reactions involving palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions) to introduce the triazole moiety, followed by piperidine and cyclopentylmethyl group incorporation. Key intermediates, such as tert-butyl-protected piperidine derivatives, are often used to enhance solubility and reduce side reactions . Purification typically employs reverse-phase HPLC or column chromatography with gradients of acetonitrile/water or ethyl acetate/hexane to resolve polar impurities .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- X-ray crystallography resolves stereochemistry, particularly for the piperidin-4-yl and dihydropyridazinone moieties .
- NMR spectroscopy (¹H/¹³C, 2D-COSY) verifies regioselectivity of triazole substitution and cyclopentylmethyl linkage .
- LC-MS with electrospray ionization (ESI) monitors mass accuracy and detects hydrolytic degradation products .
Q. How does the compound’s stability vary under different storage and experimental conditions?
Stability studies in aqueous buffers (pH 1–9) reveal hydrolysis of the dihydropyridazinone ring under acidic conditions (pH < 3), necessitating storage at neutral pH and –20°C. Accelerated thermal degradation studies (40–60°C) coupled with HPLC analysis identify primary degradation pathways, such as oxidation of the hydroxycyclopentyl group .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and minimize byproducts?
Design of Experiments (DoE) is recommended to evaluate variables like temperature, catalyst loading (e.g., Pd(PPh₃)₄), and solvent polarity. For example, flow-chemistry setups (e.g., microreactors) enhance mixing efficiency and reduce reaction times for temperature-sensitive steps . Statistical modeling (e.g., response surface methodology) identifies optimal conditions, such as 60°C and 5 mol% catalyst for cross-coupling reactions .
Q. How should researchers address contradictions in reported biological activity data?
Discrepancies may arise from differences in assay conditions (e.g., serum protein binding) or impurity profiles. Validate activity using orthogonal assays (e.g., SPR vs. cell-based assays) and characterize batches via high-resolution mass spectrometry (HRMS) to rule out isomeric byproducts . Cross-reference with structurally related analogs (e.g., fluorophenyl-piperazine derivatives) to assess SAR consistency .
Q. What methodologies are effective for identifying metabolites and degradation products?
- LC-MS/MS with collision-induced dissociation (CID) fragments metabolites, such as hydroxylated triazole derivatives or piperidine ring-opened products .
- In vitro incubation with liver microsomes (e.g., human CYP3A4) identifies phase I metabolites, while glutathione trapping detects reactive intermediates .
Q. How can thermal degradation pathways be mapped to inform formulation strategies?
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition onset temperatures (e.g., ~180°C for dihydropyridazinone cleavage). Solid-state stability studies under controlled humidity (e.g., 75% RH) guide excipient selection (e.g., cyclodextrins for hygroscopic groups) .
Q. What strategies support structure-activity relationship (SAR) studies for target optimization?
- Substituent variation : Replace the hydroxycyclopentyl group with bicyclic systems (e.g., tetralin) to enhance lipophilicity and blood-brain barrier penetration .
- In silico docking : Model interactions with target proteins (e.g., kinases) using Schrödinger Suite or AutoDock to prioritize analogs with improved binding affinity .
Q. What safety protocols are essential for handling this compound in lab settings?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
